(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
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Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have broad applications in pharmaceuticals and agrochemicals.
Uniqueness
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H10ClF3N2 |
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Molecular Weight |
226.62 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
WTIANHXXWKHVRT-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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